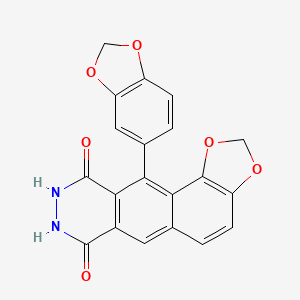

Helioxanthin 8-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、特にB型肝炎ウイルス(HBV)、C型肝炎ウイルス(HCV)、単純ヘルペスウイルス1型(HSV-1)、ヒト免疫不全ウイルス(HIV)に対する強力な抗ウイルス活性により、大きな注目を集めています 。ヘリオキサンチン 8-1は幅広い抗ウイルス活性を示し、抗ウイルス療法におけるさらなる研究開発の有望な候補となっています。

準備方法

ヘリオキサンチン 8-1は、ヘリオキサンチンから出発する一連の化学反応によって合成されます。 合成経路には、特定の反応条件と試薬を用いて達成される環状ヒドラジド誘導体の形成が含まれます 。詳細な合成経路と工業生産方法は、機密情報であり、多くの場合、最終製品の純度と収率を高く維持するために複数の工程が含まれます。この化合物は、一般的にその効力と安定性を維持するために、管理された実験室環境で製造されます。

化学反応の分析

ヘリオキサンチン 8-1は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。

置換: この反応は、ハロゲンや求核剤などの試薬を用いて、ある官能基を別の官能基に置き換えることを伴います。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります.

4. 科学研究の応用

ヘリオキサンチン 8-1は、その抗ウイルス活性について広く研究されてきました。 in vitroでHBV、HCV、HSV-1、およびHIVの複製を阻害する上で顕著な有効性を示しています

化学: 抗ウイルス剤の研究における参照化合物として使用されます。

生物学: ウイルス複製と細胞機構への影響について調査されています。

医学: ウイルス感染の治療のための潜在的な治療薬。

産業: 抗ウイルス薬と製剤の開発に使用されます.

科学的研究の応用

Helioxanthin 8-1 has been extensively studied for its antiviral properties. It has shown significant efficacy in inhibiting the replication of HBV, HCV, HSV-1, and HIV in vitro

Chemistry: Used as a reference compound in the study of antiviral agents.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Potential therapeutic agent for treating viral infections.

Industry: Utilized in the development of antiviral drugs and formulations.

作用機序

ヘリオキサンチン 8-1は、独自のメカニズムを通じて抗ウイルス効果を発揮します。 RNAとタンパク質の両方の発現、およびDNA複製を抑制することで、HBVの複製を阻害します 。この化合物は、肝細胞核因子のHBVプロモーター領域への結合を減少させることでこれを実現し、それによってウイルス遺伝子の発現と複製を阻止します。 この重要な転写因子の転写後ダウンレギュレーションは、ヘリオキサンチン 8-1の抗ウイルス活性の特徴的な特徴です .

6. 類似の化合物との比較

ヘリオキサンチン 8-1は、ヘリオキサンチン 5-4-2やその他の環状ヒドラジド誘導体などの化合物を含む、より広範なヘリオキサンチンアナログのクラスに属しています 。 これらのアナログと比較して、ヘリオキサンチン 8-1はHBVに対してより高い効力と選択性を示し、抗ウイルス研究のためのユニークで価値のある化合物となっています 。 他の類似の化合物には、さまざまなリグナンと非ヌクレオシド阻害剤が含まれており、これらは異なるメカニズムを通じてウイルス複製を標的としています .

類似化合物との比較

Helioxanthin 8-1 is part of a broader class of helioxanthin analogues, which include compounds such as Helioxanthin 5-4-2 and other cyclic hydrazide derivatives . Compared to these analogues, this compound exhibits higher potency and selectivity against HBV, making it a unique and valuable compound for antiviral research . Other similar compounds include various lignans and nonnucleoside inhibitors that also target viral replication but through different mechanisms .

特性

IUPAC Name |

11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSPEYYAEFFUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2534762.png)

![3-(dimethylamino)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2534768.png)

![5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2534770.png)